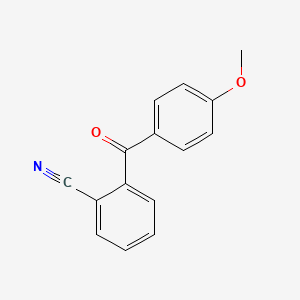

2-Cyano-4'-methoxybenzophenone

描述

Contextualization within Benzophenone (B1666685) Chemistry

2-Cyano-4'-methoxybenzophenone is a synthetic aromatic ketone that belongs to the vast and versatile family of benzophenone derivatives. Benzophenones, characterized by a central carbonyl group bonded to two phenyl rings, are a cornerstone in organic chemistry. deepdyve.commdpi.com The parent compound, benzophenone, and its derivatives are notable for their unique photochemical properties, which has led to their widespread use as photoinitiators in polymer chemistry, as UV filters in sunscreens and plastics, and as fragrances in perfumes. tamu.edufrontiersin.orgkyoto-u.ac.jp

The chemical and physical properties of benzophenone derivatives are highly tunable through the introduction of various functional groups onto the phenyl rings. These substituents can significantly influence the electronic and steric characteristics of the molecule, thereby altering its reactivity, photophysical behavior, and biological activity. In the case of this compound, the presence of a cyano (-CN) group on one phenyl ring and a methoxy (B1213986) (-OCH3) group on the other at specific positions creates an electronically asymmetric molecule with distinct properties. The electron-withdrawing nature of the cyano group and the electron-donating nature of the methoxy group are key to its reactivity and potential applications. cdnsciencepub.com

Significance and Research Landscape in Organic Synthesis and Materials Science

The significance of this compound in the scientific landscape stems from its utility as a versatile building block in organic synthesis and its potential applications in materials science. The presence of multiple functional groups—a ketone, a nitrile, and an ether—provides several reaction sites for further chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

In the realm of organic synthesis, cyanobenzophenone derivatives are important precursors for various heterocyclic compounds and have been explored in the development of new synthetic methodologies. deepdyve.comnih.gov The synthesis of such specifically substituted benzophenones can be challenging, and research has focused on developing efficient methods like the Suzuki-Miyaura cross-coupling and Friedel-Crafts acylation. mdpi.comfrontiersin.org

In materials science, the interest in benzophenone derivatives is driven by their photophysical properties. acs.org The electronic push-pull system created by the donor (methoxy) and acceptor (cyano) groups in this compound suggests potential for applications in nonlinear optics, as fluorescent probes, or as components in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). acs.orgrsc.org Research in this area investigates how the specific substitution pattern influences the excited state properties, such as singlet-triplet energy gaps and radiative decay rates. acs.orgresearchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 750633-78-4 |

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 237.25 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), acetone, and ethanol, and insoluble in water. solubilityofthings.com |

| Appearance | Likely a solid at room temperature. bldpharm.com |

Synthesis of this compound

The synthesis of unsymmetrically substituted benzophenones like this compound can be achieved through several established synthetic routes in organic chemistry. The two most prominent methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation:

This classic method involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.edufrontiersin.org For the synthesis of this compound, two main variations of this approach are possible:

Acylation of anisole (B1667542): Anisole (methoxybenzene) can be acylated with 2-cyanobenzoyl chloride. The electron-donating methoxy group directs the incoming acyl group primarily to the para position, yielding the desired product. frontiersin.orgresearchgate.net

Acylation of benzonitrile (B105546): Alternatively, benzonitrile can be acylated with 4-methoxybenzoyl chloride. However, the electron-withdrawing cyano group deactivates the aromatic ring, making this reaction more challenging and potentially requiring harsher conditions.

The reaction conditions for Friedel-Crafts acylation typically involve an inert solvent like dichloromethane or nitrobenzene (B124822) at temperatures ranging from 0 °C to room temperature or higher, depending on the reactivity of the substrates. tamu.eduyoutube.com

Suzuki-Miyaura Cross-Coupling:

This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would likely involve the coupling of an arylboronic acid with an aryl halide. The potential combinations include:

The reaction of 4-methoxyphenylboronic acid with 2-cyanobenzoyl chloride.

The reaction of (2-carbonylphenyl)boronic acid with 4-methoxybenzonitrile, though this is a less common approach.

The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally proceeds under mild conditions, often using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a suitable solvent system (e.g., toluene (B28343)/water). mdpi.comnih.gov

Research Findings in Organic Synthesis and Materials Science

While specific research articles focusing solely on this compound are not abundant, its significance can be inferred from studies on related compounds.

Organic Synthesis:

The primary role of this compound in organic synthesis is as an intermediate. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a variety of other functionalized molecules. The ketone functionality can undergo reactions such as reduction to a secondary alcohol or conversion to an oxime. A US patent from 1969 describes the synthesis of various aminocyanobenzophenones as intermediates for therapeutically valuable benzodiazepines, highlighting the importance of this class of compounds in medicinal chemistry. google.com

Materials Science:

The photophysical properties of donor-acceptor substituted benzophenones are of significant interest in materials science. A study on the half-wave reduction potentials and triplet energies of a series of substituted benzophenones, which included 4-cyano-4'-methoxybenzophenone, demonstrated the influence of substituents on the electronic properties of the benzophenone core. cdnsciencepub.com Such studies are crucial for the design of new materials with specific photophysical characteristics.

The "push-pull" nature of the substituents in this compound suggests potential for applications in optoelectronics. The intramolecular charge transfer (ICT) character of the excited state can lead to large changes in dipole moment upon excitation, a property that is exploited in nonlinear optical materials and solvatochromic dyes. rsc.orgresearchgate.net Furthermore, the benzophenone scaffold is a key component in many thermally activated delayed fluorescence (TADF) emitters. The ability to tune the energy levels of the singlet and triplet excited states through appropriate substitution is critical for achieving efficient reverse intersystem crossing (RISC), a key process in TADF. acs.org While direct research on this compound as a TADF emitter is not available, its structural motifs are present in more complex and efficient TADF molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-13-8-6-11(7-9-13)15(17)14-5-3-2-4-12(14)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOUFVQLMFMIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641486 | |

| Record name | 2-(4-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-78-4 | |

| Record name | 2-(4-Methoxybenzoyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 4 Methoxybenzophenone

Classical Organic Synthesis Approaches to Benzophenone (B1666685) Derivatives

The quintessential method for synthesizing benzophenone and its derivatives is the Friedel-Crafts acylation. vedantu.comiitk.ac.in This reaction is a form of electrophilic aromatic substitution where an aromatic ring is acylated by an acyl halide or anhydride (B1165640), typically in the presence of a strong Lewis acid catalyst. iitk.ac.in

For the synthesis of 2-Cyano-4'-methoxybenzophenone, two primary Friedel-Crafts routes are conceivable:

The acylation of anisole (B1667542) (methoxybenzene) with 2-cyanobenzoyl chloride.

The acylation of benzonitrile (B105546) with 4-methoxybenzoyl chloride.

In both scenarios, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to activate the benzoyl chloride derivative, forming a highly electrophilic acylium ion. vedantu.com This ion is then attacked by the electron-rich aromatic ring (anisole being more activated than benzonitrile) to form an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the final benzophenone product. vedantu.com

A significant challenge in Friedel-Crafts acylation is controlling the regioselectivity, especially with substituted aromatic rings. The methoxy (B1213986) group in anisole is an ortho-, para-directing activator, meaning the acylation will primarily occur at the para position relative to the methoxy group, which is the desired outcome for this synthesis. Conversely, the cyano group in benzonitrile is a deactivating meta-director, making the reaction more sluggish and directing the incoming acyl group to the meta position, which would not yield the target compound. Therefore, the acylation of anisole with 2-cyanobenzoyl chloride is the more plausible classical approach.

Other classical methods for generating benzophenone cores include the oxidation of diphenylmethane, which can be prepared via a Friedel-Crafts alkylation. For instance, a general synthesis involves the reaction of a substituted benzoic acid with toluene (B28343) in the presence of AlCl₃, followed by oxidation with reagents like chromium trioxide (CrO₃) to form the benzophenone derivative. researchgate.net Another approach involves the use of Grignard reagents, where an aryl magnesium halide reacts with a benzaldehyde (B42025) derivative followed by oxidation, or with a benzoyl chloride. libretexts.orgumkc.edustackexchange.com

Modern and Green Chemistry Syntheses of Cyano- and Methoxy-Substituted Benzophenones

Modern synthetic chemistry offers more versatile and often milder alternatives to classical methods. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a cornerstone for the formation of carbon-carbon bonds, including the synthesis of unsymmetrical ketones like benzophenones. mdpi.comthieme-connect.com

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium complex in the presence of a base. mdpi.com For this compound, this could be achieved by:

Coupling 4-methoxyphenylboronic acid with 2-cyanobenzoyl chloride.

A carbonylative Suzuki coupling, where an aryl halide (e.g., 2-bromobenzonitrile) is reacted with another aryl halide (e.g., 4-bromoanisole) under a carbon monoxide atmosphere with a palladium catalyst. rsc.org

The Suzuki coupling is often favored for its high functional group tolerance, high yields, and the commercial availability of a wide range of boronic acids. mdpi.comthieme-connect.com These reactions are generally less harsh than Friedel-Crafts acylations and avoid the use of stoichiometric amounts of strong Lewis acids, which can be difficult to handle and generate significant waste. This aligns with the principles of green chemistry, which seeks to develop more environmentally benign chemical processes. researchgate.net

The introduction of the cyano group itself has also seen modernization. While classical methods like the Sandmeyer and Rosenmund-von Braun reactions are effective, they often use highly toxic copper(I) cyanide. tcichemicals.comcolab.ws Modern palladium-catalyzed cyanation reactions have been developed, using various cyanide sources that can be safer and more efficient. tcichemicals.comnumberanalytics.comtcichemicals.com

Catalytic Methods in this compound Production

The choice of catalyst is pivotal in the synthesis of this compound, influencing reaction efficiency, selectivity, and cost.

Lewis Acid Catalysis in Friedel-Crafts Acylation: The standard catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃). vedantu.com It is highly effective but requires more than stoichiometric amounts because it complexes with both the starting acyl chloride and the resulting ketone product. Other Lewis acids like iron(III) chloride (FeCl₃) or antimony pentachloride (SbCl₅) can also be used. iitk.ac.inresearchgate.net For substrates that are sensitive or prone to deactivation, modified catalysts such as an aluminum chloride-N,N-dimethylformamide (AlCl₃-DMF) reagent can be employed to circumvent issues of substrate complexation and improve yields. clockss.org

Palladium Catalysis in Suzuki-Miyaura Coupling: The Suzuki reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, which is generated in situ from a Pd(II) precatalyst. Common catalytic systems include:

Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). mdpi.comthieme-connect.com

Ligands: Phosphine ligands like triphenylphosphine (B44618) (PPh₃) are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction outcomes.

Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required to activate the boronic acid. mdpi.comthieme-connect.com

Recent advancements have led to the development of highly active catalysts, such as PEPPSI-type N-heterocyclic carbene (NHC)–Pd(II) complexes, which can achieve high yields at lower catalyst loadings and milder temperatures.

Copper Catalysis in Cyanation/Methoxylation: While modern palladium-catalyzed methods are prevalent, copper catalysts remain relevant. The Rosenmund-von Braun reaction uses copper(I) cyanide (CuCN) for the cyanation of aryl halides. colab.ws Similarly, copper-catalyzed methods exist for the methoxylation of aryl halides, often using a copper salt like cuprous halide in the presence of a specific ligand and a base. google.comacs.org

Precursor and Intermediate Chemistry in Target Compound Synthesis

The synthesis of this compound relies on the availability and reactivity of key precursors and the formation of transient intermediates.

For a Friedel-Crafts Acylation Route (Anisole + 2-Cyanobenzoyl Chloride):

Precursors:

Anisole (Methoxybenzene): A readily available commodity chemical.

2-Cyanobenzoyl Chloride: This is an activated precursor, typically synthesized from 2-cyanobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

2-Cyanobenzoic Acid: Can be prepared from 2-methylbenzonitrile via oxidation or from an appropriate phthalic acid derivative.

Key Intermediate: The acylium ion (2-cyanobenzoyl cation) is generated in situ by the Lewis acid catalyst. This electrophile is then attacked by the nucleophilic anisole ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex, before deprotonation yields the product. vedantu.com

For a Suzuki-Miyaura Coupling Route (4-Methoxyphenylboronic Acid + 2-Cyanobenzoyl Chloride):

Precursors:

4-Methoxyphenylboronic Acid: A common building block in organic synthesis, often prepared from the corresponding Grignard reagent (4-methoxyphenylmagnesium bromide) and a trialkyl borate.

2-Cyanobenzoyl Chloride: As described above.

Key Intermediates: The reaction proceeds through a well-defined catalytic cycle involving several organopalladium intermediates. Key steps include the oxidative addition of the palladium(0) catalyst to the acyl chloride, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to release the benzophenone product and regenerate the palladium(0) catalyst. mdpi.com

The introduction of the cyano and methoxy groups onto the precursor rings is a fundamental aspect. Cyanation can be achieved via nucleophilic substitution with cyanide ions or through transition-metal-catalyzed reactions. numberanalytics.com Methoxylation of an aromatic ring can be accomplished via nucleophilic aromatic substitution of a suitable leaving group (like a halogen) with methoxide, often facilitated by a copper catalyst, or through methods like anodic methoxylation. google.comclockss.orgscielo.br

Yield Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction parameters and careful consideration of safety, cost, and environmental impact. researchgate.net

Yield Optimization: Optimizing the yield of this compound involves systematically adjusting various reaction parameters:

Reactant Stoichiometry: In Friedel-Crafts acylation, the ratio of the aromatic substrate, acylating agent, and Lewis acid catalyst is critical. researchgate.net For Suzuki couplings, a slight excess of the boronic acid is often used to ensure complete consumption of the more expensive halide or acyl chloride partner. mdpi.com

Catalyst and Ligand: The choice and loading of the catalyst are crucial. In Suzuki couplings, lower catalyst loadings (often in the mol% range) are desirable for cost-effectiveness. The ligand-to-metal ratio can also be tuned to maximize catalytic activity and stability. thieme-connect.com

Solvent and Temperature: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. In Friedel-Crafts reactions, solvents like dichloromethane (B109758) or nitrobenzene (B124822) are common. researchgate.net Suzuki reactions often use solvents like toluene or dioxane. mdpi.comthieme-connect.com Temperature control is vital; Friedel-Crafts reactions can be highly exothermic, while Suzuki couplings often require heating to achieve a reasonable reaction rate. researchgate.netmdpi.com

Reaction Time: Reactions are typically monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation and avoid the generation of degradation products.

Scale-Up Considerations:

Safety and Heat Management: The exothermicity of Friedel-Crafts acylations poses a significant safety risk on a large scale. Proper reactor design and cooling systems are essential to control the temperature and prevent runaway reactions.

Reagent and Catalyst Cost: The cost of precursors and, particularly, palladium catalysts can be a major factor in the economic viability of a process. researchgate.net Efficient catalyst systems that work at low loadings are preferred.

Work-up and Purification: Isolating the product on a large scale requires robust and efficient work-up procedures. This includes quenching the reaction, separating phases, and removing the catalyst. Palladium residues in a final product, especially if intended for pharmaceutical use, are strictly regulated and must be removed. Purification methods like crystallization are generally more scalable and cost-effective than chromatography.

Green Chemistry and Waste Management: Minimizing waste is a key goal. This involves choosing reactions with high atom economy, using catalytic rather than stoichiometric reagents, and selecting solvents that are recyclable and have a lower environmental impact. researchgate.net The large amounts of acidic waste from classical Friedel-Crafts reactions are a significant drawback compared to modern catalytic methods.

Spectroscopic Characterization Techniques for 2 Cyano 4 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For 2-Cyano-4'-methoxybenzophenone, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the methoxy (B1213986) group. The protons on the methoxy-substituted ring (the A' ring) would typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The electron-donating methoxy group causes these protons to be shielded, shifting their signals upfield compared to unsubstituted benzene. The protons on the cyano-substituted ring (the A ring) will exhibit more complex splitting patterns due to their ortho, meta, and para relationships to both the carbonyl and the electron-withdrawing cyano group. The proton ortho to the cyano group is expected to be significantly deshielded and shifted downfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically found far downfield, typically in the range of 190-200 ppm for benzophenones. rsc.org The carbon of the cyano group (C≡N) has a characteristic chemical shift around 115-120 ppm. rsc.org The aromatic carbons will appear in the typical region of 110-140 ppm, with their specific shifts influenced by the attached substituents. The carbon attached to the methoxy group will be shifted significantly downfield, while the methoxy carbon itself will appear as a sharp singlet around 55-60 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data from structurally similar compounds like 4-methoxybenzophenone (B1664615) and 4-cyanobenzophenone. rsc.orgrsc.org

| NMR Type | Assignment | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Aromatic H (cyano-ring) | 7.5 - 8.2 | Complex multiplets expected. |

| ¹H NMR | Aromatic H (methoxy-ring) | 6.9 - 7.9 | Two doublets (AA'BB' system). |

| ¹H NMR | Methoxy H (-OCH₃) | ~3.9 | Singlet, 3H. |

| ¹³C NMR | Carbonyl C (C=O) | ~195 | |

| ¹³C NMR | Methoxy-bearing Ar-C | ~164 | |

| ¹³C NMR | Aromatic C | 114 - 140 | Includes carbons attached to C=O and CN. |

| ¹³C NMR | Cyano C (C≡N) | ~118 | |

| ¹³C NMR | Methoxy C (-OCH₃) | ~55.5 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. The most prominent of these would be the sharp, strong absorption from the nitrile (C≡N) stretch, typically appearing in the 2220-2260 cm⁻¹ region. Another strong and characteristic band is the carbonyl (C=O) stretch of the ketone, which for benzophenones is usually observed around 1650-1670 cm⁻¹. rsc.org The conjugation with two aromatic rings slightly lowers this frequency compared to a simple aliphatic ketone. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region, while the C-O stretching of the aryl-alkyl ether is anticipated to show strong bands around 1250 cm⁻¹ and 1030 cm⁻¹. rsc.org Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While the polar C=O and C-O bonds give strong IR signals, the more symmetric and less polar C=C and C≡N bonds are expected to produce strong signals in the Raman spectrum. Therefore, the aromatic ring vibrations and the nitrile stretch would be particularly prominent.

Predicted IR Absorption Data for this compound Data is based on characteristic group frequencies and spectra of related compounds. rsc.orglibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium-Strong, Sharp |

| Ketone (C=O) | Stretch | 1650 - 1670 | Strong |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Variable |

| Ether (Ar-O-CH₃) | Asymmetric Stretch | ~1250 | Strong |

| Ether (Ar-O-CH₃) | Symmetric Stretch | ~1030 | Strong |

| Aromatic C-H | Out-of-plane bend | 675 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzophenone (B1666685) chromophore exhibits characteristic absorption bands corresponding to π→π* and n→π* transitions. mdpi.com

For this compound, two main absorption regions are expected. A very intense band at shorter wavelengths (around 250-290 nm) is attributable to the π→π* transition of the conjugated aromatic system. mdpi.comresearchgate.net The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing cyano group (-CN) on the benzophenone framework creates a "push-pull" system, which typically results in a red shift (bathochromic shift) of this absorption maximum compared to unsubstituted benzophenone. A second, much weaker band is expected at longer wavelengths (around 330-350 nm), which corresponds to the forbidden n→π* transition of the carbonyl group's non-bonding electrons. mdpi.com The solvent can influence the position of these bands; polar solvents often cause a blue shift (hypsochromic shift) of the n→π* transition. scialert.net

Predicted UV-Vis Absorption Data for this compound Values are estimated based on studies of substituted benzophenones. mdpi.comresearchgate.net

| Transition Type | Predicted λmax (nm) | Solvent | Relative Intensity (ε) |

| π → π | ~285 | Non-polar (e.g., Heptane) | High |

| n → π | ~340 | Non-polar (e.g., Heptane) | Low |

| π → π | ~290 | Polar (e.g., Ethanol) | High |

| n → π | ~330 | Polar (e.g., Ethanol) | Low |

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern provides valuable clues about the molecule's structure. Analysis of various benzophenone derivatives by mass spectrometry is a common practice for their identification. jfda-online.commdpi.com

For this compound (C₁₅H₁₁NO₂), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (237.25 g/mol ). High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula.

The fragmentation of benzophenones upon electron ionization (EI) typically proceeds via cleavage at the carbonyl group. The expected major fragment ions for this compound would result from the formation of stable acylium ions. The primary fragmentations would likely involve the loss of the cyanophenyl or methoxyphenyl radicals.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 237 | Molecular Ion | [C₁₅H₁₁NO₂]⁺• |

| 135 | 4-Methoxybenzoyl cation | [CH₃OC₆H₄CO]⁺ |

| 132 | Loss of 4-methoxybenzoyl radical | [NCC₆H₄CO]⁺ |

| 107 | 4-Methoxyphenyl cation | [CH₃OC₆H₄]⁺ |

| 102 | Cyanophenyl cation | [NCC₆H₄]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Structural Analysis and Crystallography of 2 Cyano 4 Methoxybenzophenone

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

The molecular structure of benzophenone (B1666685) itself is non-planar, with the phenyl rings twisted out of the plane of the carbonyl group to minimize steric hindrance. upc.edu The introduction of substituents, such as a cyano group at the 2-position and a methoxy (B1213986) group at the 4'-position, is expected to significantly influence this conformation.

The crystal structure of 4-methoxybenzophenone (B1664615) (MOBP) has been determined to be triclinic, with the space group P-1. iucr.org In this structure, there are two crystallographically independent molecules. The dihedral angles between the plane of the carbonyl group and the p-methoxyphenyl and phenyl ring planes are 21.0° and 34.2° in one molecule, and -38.5° and 24.9° in the other. iucr.org This demonstrates the conformational flexibility inherent in the benzophenone scaffold.

For 2-cyanobenzophenone (B1307989), its crystal structure has been reported to belong to the monoclinic space group P21/c. dv-expert.orgsigmaaldrich.com The presence of the cyano group at the ortho position likely introduces specific steric and electronic effects that dictate its packing arrangement.

To illustrate the typical crystallographic parameters of related compounds, the following table presents data for 4-methoxybenzophenone and 2-aminobenzophenone.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) ** | Ref. |

| 4-Methoxybenzophenone | C14H12O2 | Triclinic | P-1 | 9.636(5) | 13.906(4) | 9.293(4) | 108.25(2) | 109.91(2) | 88.17(3) | iucr.org |

| 2-Aminobenzophenone | C13H11NO | Monoclinic | P21/c | 10.247(3) | 10.985(3) | 9.113(1) | 90 | 99.03(1) | 90 | rsc.org |

Analysis of Intermolecular Interactions and Supramolecular Assembly

In substituted benzophenones, a range of interactions are commonly observed, including hydrogen bonds, C–H···O, C–H···π, and π···π stacking interactions. figshare.comacs.org The presence of the cyano and methoxy groups in 2-Cyano-4'-methoxybenzophenone introduces specific functionalities that are likely to participate in these interactions.

The nitrogen atom of the cyano group is a potential hydrogen bond acceptor, capable of forming C–H···N interactions with neighboring molecules. The methoxy group, with its oxygen atom, can also act as a hydrogen bond acceptor in C–H···O interactions. nih.gov Furthermore, the aromatic rings are capable of participating in π···π stacking interactions, where the electron-rich π systems of adjacent molecules align. The geometry of these interactions, whether face-to-face or edge-to-face, will influence the packing motif. researchgate.netrsc.org

A detailed analysis of the crystal packing of various substituted benzophenones has revealed the importance of weak hydrogen bonds in the formation of their supramolecular structures. acs.org For instance, in fluorinated benzophenones, C–F···H and C–F···π interactions play a significant role. rsc.orgscispace.com In the absence of strong hydrogen bond donors, such as hydroxyl groups, the weaker C–H···O and C–H···N interactions, along with van der Waals forces, will be the primary drivers of the crystal packing in this compound.

The interplay of these various interactions leads to the formation of a complex three-dimensional supramolecular architecture. The specific arrangement will aim to satisfy the directional preferences of the hydrogen bonds while also maximizing the favorable π-stacking and van der Waals interactions.

Polymorphism and Solid-State Structural Variations of the Compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzophenone derivatives. nih.govresearchgate.net These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal packing and, consequently, their physical properties. The existence of polymorphism is often attributed to the conformational flexibility of the benzophenone molecule. upc.edu

Several substituted benzophenones have been found to exhibit polymorphism. For example, dimorphs of 4-hydroxybenzophenone (B119663) and 4-(dimethylamino)benzophenone, as well as trimorphs of 4,4'-dimethylbenzophenone, have been reported. nih.gov The differences between these polymorphs often arise from variations in packing arrangements rather than significant changes in the molecular conformation itself. nih.gov The lattice energies of these different polymorphs are often very similar, typically within 1 kcal mol⁻¹, which explains why multiple forms can be experimentally observed. nih.gov

Given the prevalence of polymorphism in this class of compounds, it is highly probable that this compound could also exhibit solid-state structural variations. The conformational flexibility around the C-C bonds connecting the phenyl rings to the carbonyl group, combined with the possibility of different arrangements of intermolecular interactions, creates a potential energy landscape with multiple local minima, each corresponding to a different polymorphic form.

The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can play a crucial role in determining which polymorph is obtained. wits.ac.za The study of benzophenone-borate derivatives has also shown that different polymorphs can exhibit distinct photophysical properties, such as fluorescence and room-temperature phosphorescence. rsc.org Therefore, the potential existence of polymorphs for this compound is an important consideration for its material properties and applications.

Computational and Theoretical Investigations of 2 Cyano 4 Methoxybenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Cyano-4'-methoxybenzophenone, DFT calculations would provide fundamental insights into its molecular properties. A common approach would involve using a functional such as B3LYP combined with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost. researchgate.netasianpubs.org

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key structural feature is the dihedral angles between the central carbonyl group and the two phenyl rings. Due to steric hindrance between the ortho hydrogens of the phenyl rings, benzophenones are typically not planar. The presence of the cyano and methoxy (B1213986) substituents would likely influence these dihedral angles.

Conformational analysis would be performed to identify the lowest energy conformer. This involves rotating the single bonds, particularly the C-C bonds connecting the phenyl rings to the carbonyl carbon, and calculating the energy of each resulting conformation. The most stable conformation, corresponding to the global minimum on the potential energy surface, would be used for subsequent calculations.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: This table is illustrative and based on general principles of DFT calculations for similar molecules, as specific experimental or calculated data for this compound is not readily available.)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.50 Å |

| C≡N Bond Length | ~1.15 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| Phenyl Ring 1 Dihedral Angle | ~30-40° |

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the cyano-substituted phenyl ring and the carbonyl group, the electron-deficient region. This separation of the HOMO and LUMO would confirm the intramolecular charge-transfer nature of the molecule upon electronic excitation. A smaller HOMO-LUMO gap would suggest higher reactivity. wuxibiology.com

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: The energy values are hypothetical and serve to illustrate the expected trend for this type of molecule.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

Electrostatic Potential (ESP) Mapping and Charge Distribution Studies

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. The area around the methoxy group would also exhibit some negative potential. In contrast, the hydrogen atoms of the phenyl rings and the carbon atom of the carbonyl group would show positive potential. This visual information is invaluable for predicting intermolecular interactions and sites of reactivity.

Theoretical Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. ucl.ac.uk For this compound, the chemical shifts would be influenced by the electron-donating methoxy group (causing upfield shifts for nearby protons and carbons) and the electron-withdrawing cyano group (causing downfield shifts).

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify characteristic functional group vibrations. nih.gov Key predicted peaks would include the C=O stretching frequency of the benzophenone (B1666685) core, the C≡N stretch of the cyano group, and the C-O stretching of the methoxy group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). asianpubs.org The calculations would likely predict strong absorption bands corresponding to π → π* transitions. The intramolecular charge transfer character of the molecule would likely result in a significant absorption in the near-UV region.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.com While no specific QSAR/QSPR models for this compound have been found, it could be included in a dataset of benzophenone derivatives to develop such models. acs.orgncl.res.in

To build a QSAR model, a variety of molecular descriptors would be calculated for each molecule in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods like multiple linear regression or machine learning algorithms would then be used to find a mathematical equation that relates these descriptors to the observed activity (e.g., antimalarial, anticancer). acs.orgncl.res.in A predictive QSAR model could then be used to estimate the activity of new, unsynthesized benzophenone derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal how the molecule moves, flexes, and interacts with its environment. This method is particularly useful for studying conformational changes and solvation effects. nih.gov

The simulation would track the trajectories of all atoms in the system, allowing for the analysis of properties such as radial distribution functions (to understand solvent structuring around the solute) and hydrogen bonding dynamics. For a molecule with potential biological applications, MD simulations can also be used to model its interaction with a biological target, such as a protein, providing a dynamic view of the binding process.

Chemical Reactivity and Mechanistic Studies of 2 Cyano 4 Methoxybenzophenone

Photochemical Reactions and Excited-State Dynamics

The photochemical behavior of benzophenone (B1666685) and its derivatives is a subject of extensive research, often centered on their use as UV absorbers and photosensitizers. While specific studies focusing exclusively on the excited-state dynamics of 2-cyano-4'-methoxybenzophenone are not prevalent in the provided search results, the general principles governing substituted benzophenones can be applied.

The absorption of UV radiation promotes the benzophenone moiety to an excited singlet state (S1), which typically undergoes rapid intersystem crossing to a triplet state (T1). researchgate.net The nature and reactivity of this triplet state are significantly influenced by the substituents on the phenyl rings. In the case of this compound, the presence of an electron-withdrawing cyano (-CN) group and an electron-donating methoxy (B1213986) (-OCH3) group on different rings creates an unsymmetrical substitution pattern. This pattern can lead to interesting excited-state properties.

Studies on other unsymmetrically substituted benzophenones have shown that the triplet state can have significant charge-transfer character. cdnsciencepub.com The methoxy group can donate electron density to its phenyl ring, while the cyano group withdraws electron density from its ring. This push-pull electronic effect can influence the energy and lifetime of the triplet state. For instance, in a study of various substituted benzophenones, it was noted that the triplet energies are affected by the electronic demand of the substituents. cdnsciencepub.com

The excited-state dynamics of similar molecules, such as those used in photochemical molecular motors, often involve extremely fast decay of the initially formed Franck-Condon state, on the order of femtoseconds to picoseconds, followed by relaxation to a lower-energy "dark state." nih.gov While not directly about this compound, this highlights the complex and ultrafast processes that can occur upon photoexcitation.

Furthermore, the environment, such as the solvent, can play a crucial role in the photophysical properties. Solvent polarity can affect the stability of charge-transfer states and influence the rates of radiative and non-radiative decay pathways. researchgate.net In the context of photochemical reactions, the triplet state of benzophenones is known to be a potent hydrogen abstractor and can participate in energy transfer processes. The specific reactivity of the this compound triplet state would depend on the reaction conditions and the nature of other molecules present.

Electrochemical Behavior and Redox Processes, including Half-Wave Reduction Potentials

The electrochemical properties of this compound are primarily characterized by its reduction potential, which is influenced by the electron-withdrawing and electron-donating substituents. The half-wave reduction potential (E½) is a key parameter that quantifies the ease of reduction of a molecule.

A study on a series of substituted benzophenones measured their half-wave reduction potentials using cyclic voltammetry. While this compound was not explicitly included in the tabulated data of this particular study, the results for related compounds provide valuable insights. For instance, 4-cyano-4'-methoxybenzophenone was synthesized and studied. cdnsciencepub.com The presence of the electron-withdrawing cyano group facilitates the acceptance of an electron, generally leading to a less negative reduction potential compared to unsubstituted benzophenone. Conversely, the electron-donating methoxy group makes the reduction more difficult, shifting the potential to more negative values.

The interplay of these opposing effects in this compound determines its specific half-wave reduction potential. Research has shown that a good correlation exists between the half-wave reduction potentials of symmetrically substituted benzophenones and Hammett substituent constants. cdnsciencepub.com However, for unsymmetrically substituted benzophenones with both electron-donating and electron-withdrawing groups, deviations from this correlation are observed. These deviations are attributed to a phenomenon known as merostabilization, which provides extra stability to the resulting radical anion. cdnsciencepub.com

The general trend observed is that the half-wave reduction potential is sensitive to the electronic nature of the substituents. The reduction process involves the formation of a radical anion, where the added electron is delocalized over the benzophenone framework. The stability of this radical anion is a crucial factor in determining the reduction potential.

Table 1: Half-Wave Reduction Potentials of Selected Benzophenone Derivatives

| Compound | Substituents | Half-Wave Reduction Potential (E½) vs. SCE (V) |

|---|---|---|

| Benzophenone | H, H | -1.76 |

| 4-Methoxybenzophenone (B1664615) | 4-OCH₃, H | -1.83 |

| 4-Cyanobenzophenone | 4-CN, H | -1.41 |

| 4,4'-Dimethoxybenzophenone | 4-OCH₃, 4'-OCH₃ | -1.87 |

| 4,4'-Dicyanobenzophenone | 4-CN, 4'-CN | -1.16 |

This table is illustrative and based on data for related compounds. The exact value for this compound may differ.

Radical Chemistry and Stability Investigations

The formation of radical species is a key aspect of the chemistry of this compound, particularly in its electrochemical reduction and photochemical reactions. The reduction of the benzophenone core leads to a radical anion. The stability of this radical anion is significantly influenced by the substituents on the aromatic rings.

The concept of "merostabilization" is particularly relevant here. cdnsciencepub.com This effect describes the enhanced stability of a radical when it is substituted with both an electron-donating group and an electron-withdrawing group. In the radical anion of this compound, the electron-donating methoxy group and the electron-withdrawing cyano group can both delocalize the unpaired electron and the negative charge, leading to a more stable radical species than would be expected from the individual effects of the substituents alone. This increased stability can be quantified by deviations from Hammett correlations that are observed for symmetrically substituted systems. cdnsciencepub.com

The spin density in the benzophenone radical anion is distributed across the entire molecule, with significant density on the carbonyl carbon and oxygen, as well as on the ortho and para positions of the phenyl rings. cdnsciencepub.com The substituents will modulate this spin density distribution. The methoxy group will tend to increase spin density on its ring, while the cyano group will delocalize it further.

Investigations into the radical chemistry of related compounds have also explored their role in degradation processes. For instance, in the presence of reactive species like those generated by TiO2 photocatalysis, organic molecules can undergo mineralization, a process that can involve radical intermediates. nih.gov While this study focused on sunscreen agents, the principles of radical-mediated degradation are broadly applicable. Similarly, iron(III)-mediated oxidation of molecules containing benzylic hydrogens can proceed through the formation of aromatic radical cations. pharxmonconsulting.com

Reaction Kinetics and Thermodynamics in Various Media

The kinetics and thermodynamics of reactions involving this compound are highly dependent on the reaction type and the medium in which the reaction is carried out.

Photochemical Reactions: The kinetics of photochemical processes are often characterized by the lifetimes of the excited states and the quantum yields of product formation. For many benzophenone derivatives, intersystem crossing from the singlet to the triplet state is very fast, occurring on a picosecond timescale. nih.gov The lifetime of the subsequent triplet state can vary significantly depending on the substituents and the solvent, ranging from nanoseconds to microseconds. The thermodynamics of these processes are related to the energies of the excited states. For instance, the triplet energy (ET) is a key thermodynamic parameter that determines the feasibility of energy transfer to other molecules. cdnsciencepub.com

Electrochemical Reactions: The kinetics of electron transfer in electrochemical processes are related to the standard rate constant of the redox reaction. The thermodynamics are defined by the reduction potential, as discussed in section 6.2. The solvent can have a significant impact on both the kinetics and thermodynamics of electron transfer. For example, the reorganization energy of the solvent upon electron transfer is a key factor influencing the rate constant.

General Chemical Reactions: The kinetics of ground-state reactions of this compound, such as nucleophilic attack at the carbonyl carbon or reactions involving the cyano group, would be influenced by the electronic effects of the substituents and the solvent properties. For example, the rate of a reaction might be different in a polar protic solvent compared to a nonpolar aprotic solvent due to differences in the stabilization of reactants, transition states, and products. The thermodynamics of such reactions are described by the standard Gibbs free energy change (ΔG°), which is a function of the enthalpy (ΔH°) and entropy (ΔS°) changes.

Studies on the biodegradation of related compounds have determined first-order rate constants and half-lives in different environmental media, such as marine and freshwater. acs.org While not directly applicable to this compound, these studies illustrate the methodologies used to quantify reaction kinetics in various environments.

Advanced Material Science Applications of 2 Cyano 4 Methoxybenzophenone Non Medical

Polymer Chemistry and Stabilization

The unique chemical structure of 2-Cyano-4'-methoxybenzophenone, which incorporates both a cyano and a methoxy (B1213986) group on the benzophenone (B1666685) framework, makes it a compound of significant interest in polymer science. These functional groups can modify the electronic properties and reactivity of the molecule, influencing its interactions within polymeric systems.

Role as a Photoinitiator or UV Stabilizer in Polymeric Systems

Benzophenone and its derivatives are well-established as effective photoinitiators and UV stabilizers in the polymer industry. chemicalland21.com Upon exposure to ultraviolet (UV) radiation, these molecules can absorb light energy and transition to an excited state. This absorbed energy can then be dissipated as heat or used to initiate chemical reactions, such as polymerization. chemicalland21.comuvabsorber.com

As a photoinitiator , this compound can absorb UV light and subsequently generate free radicals. chemicalland21.comsigmaaldrich.com These free radicals are highly reactive species that can initiate the polymerization of monomers, leading to the formation of a polymer. This process is fundamental to UV-curing technologies used in inks, coatings, and adhesives. chemicalland21.com The efficiency of a photoinitiator is dependent on the overlap between its absorption spectrum and the emission spectrum of the UV light source. sigmaaldrich.com

As a UV stabilizer , the compound can protect polymers from the degrading effects of UV radiation. uvabsorber.com Many polymers are susceptible to photodegradation, which can lead to undesirable changes in their physical and chemical properties, such as discoloration, cracking, and loss of strength. uvabsorber.com Benzophenone-based UV absorbers function by preferentially absorbing harmful UV radiation and dissipating the energy as heat, thereby preventing it from breaking the chemical bonds within the polymer structure. uvabsorber.comuvabsorber.com The presence of the methoxy group, an electron-donating group, can enhance the resonance stabilization of the benzophenone core, potentially improving its UV-absorbing capabilities.

The effectiveness of benzophenone derivatives as UV stabilizers can be further enhanced when used in combination with other types of stabilizers, such as hindered amine light stabilizers (HALS). uvabsorber.com While benzophenones absorb UV radiation, HALS act by scavenging free radicals that may have formed, providing a synergistic protective effect. uvabsorber.com

Incorporation into Polymeric Matrices and Composite Materials

This compound can be incorporated into various polymer matrices and composite materials to impart specific properties, primarily related to UV protection. uvabsorber.com Its compatibility with a range of polymers, including polyolefins, polyvinyl chloride (PVC), and polystyrene, allows for its use as an additive. uvabsorber.comperformanceadditives.us

The compound can be physically blended with the polymer before processing or chemically grafted onto the polymer backbone. Chemical bonding, often referred to as creating "polymer-bound UV stabilizers," offers the advantage of preventing the stabilizer from migrating or leaching out of the polymer over time, ensuring long-term protection. google.com This is particularly important for materials exposed to harsh environmental conditions.

Research has explored the synthesis of polymeric ligands from benzophenone derivatives, which can then be used to create metal-polymer complexes or polychelates. sigmaaldrich.com This approach opens up possibilities for creating advanced materials with tailored optical and electronic properties.

Investigation of Polymerization Mechanisms Influenced by the Compound

The presence of this compound can influence polymerization mechanisms in several ways. In photoinitiated polymerization, the efficiency of radical generation by the benzophenone derivative directly impacts the rate and extent of the polymerization reaction. The specific substituents on the benzophenone ring can affect the energy levels of the excited states and the efficiency of intersystem crossing to the triplet state, which is often the primary photoinitiating species. cdnsciencepub.com

Furthermore, in the context of controlled polymerization techniques like Nitroxide-Mediated Polymerization (NMP), the design of initiators and alkoxyamines containing specific chromophores is an active area of research. acs.org While not specifically detailing this compound, the principles of designing photo-NMP systems highlight the importance of the initiator's photochemical properties in controlling the polymerization process. acs.org The ability to start and stop polymerization with light (photolatency) is a key feature of these systems. acs.org

The interaction between the photoinitiator and other components of the formulation, such as co-initiators or monomers, is also crucial. For instance, in Type II photoinitiation, the excited benzophenone abstracts a hydrogen atom from a co-initiator (often an amine) to generate the initiating radicals. chemicalland21.comsigmaaldrich.com The electronic properties of the benzophenone, influenced by the cyano and methoxy groups, would play a role in the efficiency of this hydrogen abstraction process.

Organic Electronics and Optoelectronic Devices

Benzophenone derivatives are being explored for their potential applications in organic electronics and optoelectronic devices. researchgate.net These applications often leverage the compounds' photophysical and electronic properties. The structure of this compound, with its electron-withdrawing cyano group and electron-donating methoxy group, creates a "push-pull" system that can lead to interesting charge-transfer characteristics upon photoexcitation. cdnsciencepub.comresearchgate.net

This intramolecular charge transfer (ICT) character is a desirable feature for materials used in:

Organic Photovoltaics (OPVs): In OPV devices, light absorption leads to the generation of an exciton (B1674681) (a bound electron-hole pair). acs.org Materials with efficient charge separation capabilities are needed to dissociate these excitons into free charge carriers that can be collected as electrical current. acs.org The donor-acceptor nature of molecules like this compound could facilitate this charge separation process at the interface between donor and acceptor materials in the active layer of an OPV. researchgate.net

Organic Light-Emitting Diodes (OLEDs): While not directly an emitter itself, the electronic properties of such benzophenone derivatives could be utilized in charge-transporting or host layers within an OLED stack. Their ability to be incorporated into polymer matrices is also relevant for the development of polymer light-emitting diodes (PLEDs).

Photoresists and Lithography: The photoinitiating properties of benzophenones are fundamental to photolithography, a key process in the fabrication of microelectronics. acs.org Light-sensitive materials called photoresists change their solubility upon exposure to light, allowing for the creation of intricate patterns on a substrate. acs.org

Research into new photosensitizers for applications like dye-sensitized solar cells (DSSCs) often involves the synthesis of molecules with tailored absorption spectra and energy levels. researchgate.net The fundamental structure of this compound provides a scaffold that could be further modified to optimize its performance in such devices.

Sensor Development and Sensing Mechanisms Based on Compound Properties

The sensitivity of the photophysical properties of donor-acceptor molecules to their local environment makes them promising candidates for the development of chemical sensors. researchgate.net The fluorescence of such compounds, in particular, can be influenced by factors like solvent polarity, pH, and the presence of specific analytes.

While direct research on this compound as a sensor is not extensively documented in the provided results, the principles underlying the behavior of similar compounds suggest its potential in this area. For example, the photophysical properties of molecules with donor-acceptor structures are often highly sensitive to solvent polarity. researchgate.net This is because the charge-transfer character of the excited state can be stabilized to different extents by solvents of varying polarity, leading to shifts in the emission wavelength and changes in fluorescence quantum yield. researchgate.net This solvatochromism could be exploited to create sensors for solvent polarity or to probe the microenvironment of complex systems like polymer films or biological membranes.

Furthermore, the benzophenone moiety itself can be a platform for designing fluorescent probes. By incorporating specific recognition elements into the molecular structure, it may be possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

Research on Derivatives and Analogs of 2 Cyano 4 Methoxybenzophenone

Synthesis and Characterization of Substituted 2-Cyano-4'-methoxybenzophenone Derivatives

Common synthetic routes include the Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling reactions. researchgate.net The Friedel-Crafts acylation would likely involve the reaction of 2-cyanobenzoyl chloride with anisole (B1667542) in the presence of a Lewis acid catalyst like aluminum chloride. An alternative, the Suzuki-Miyaura coupling, offers a pathway by reacting an arylboronic acid with an appropriate benzoyl chloride, a method noted for creating 2-arylbenzonitriles that can be precursors to the target ketones. researchgate.net The synthesis of the isomeric 4-Cyano-4'-methoxybenzophenone has been achieved by reacting 4-methoxybenzoyl chloride with acetonitrile (B52724) in the presence of aluminum chloride. chemicalbook.com

The synthesis of 2-cyanobenzophenones has also been accomplished by the reaction of 2-bromobenzophenones with copper(I) cyanide in dimethylformamide (DMF). researchgate.net Furthermore, general methods for producing substituted aminomethyl-benzhydrols involve the reduction of the corresponding substituted 2-cyanobenzophenones using lithium aluminum hydride. cdnsciencepub.com

Characterization of these derivatives involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for elucidating the specific arrangement of protons and carbon atoms, confirming the substitution pattern on the aromatic rings. rsc.org Infrared (IR) spectroscopy helps to identify key functional groups, such as the characteristic stretching frequencies of the cyano (C≡N) and carbonyl (C=O) groups. rsc.org Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. ncl.res.in

Table 1: Spectroscopic Data for Analogous Benzophenone (B1666685) Derivatives

| Compound Name | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | IR (KBr, cm⁻¹) |

| 4-Methoxybenzophenone (B1664615) | 7.85–6.95 (m, aromatic H), 3.88 (s, 3H, OCH₃) | 195.64, 163.24, 138.27, 132.60, 131.94, 130.13, 129.76, 128.21, 113.57, 55.52 | 1651, 1599, 1508, 1172, 1029 |

| 2-Aminobenzophenone | 7.64–6.57 (m, aromatic H), 6.09 (br, 2H, NH₂) | 199.13, 150.95, 140.11, 134.70, 134.16, 131.15, 129.21, 128.02, 118.17, 117.05, 115.60 | 3542, 3306, 1637, 1625, 1547 |

Data sourced from a study on carbonylative Suzuki cross-coupling products. rsc.org

Comparative Studies of Electronic and Structural Properties of Analogs

Structurally, a key feature of benzophenones is the torsion angle between the two phenyl rings. This angle is influenced by the nature and position of substituents. In studies of benzophenone-based emitters for thermally activated delayed fluorescence (TADF), the torsion angles between donor and acceptor moieties are critical. chemicalbook.com For a molecule like this compound, the ortho-cyano group would be expected to induce significant steric hindrance, likely forcing a larger dihedral angle between the two aromatic rings compared to an unsubstituted benzophenone. This contrasts with para-substituted analogs where steric clash around the central carbonyl bridge is less pronounced.

Comparative studies on related systems, such as 2-hydroxybenzophenone (B104022) derivatives, show that substituents significantly influence the HOMO and LUMO energy levels. google.com It can be inferred that for this compound derivatives, systematic variation of substituents would similarly modulate their frontier molecular orbitals, affecting their electronic absorption spectra and redox potentials.

Structure-Reactivity Relationship (SRR) Analysis of Derivatives

The reactivity of this compound and its derivatives is profoundly influenced by the ortho-cyano group. Research on 2-cyanobenzophenones has revealed that the cyano group's proximity to the carbonyl function imparts unique reactivity, making these ketones highly electrophilic. researchgate.net This enhanced reactivity enables them to participate in cascade reactions with mild carbon and hetero-nucleophiles where simpler ketones like benzophenone or acetophenone (B1666503) would not react under similar conditions. researchgate.net

The proposed mechanism involves the initial nucleophilic addition to the carbonyl carbon, followed by an intramolecular cyclization where the nitrogen of the cyano group attacks the newly formed intermediate. This pathway leads to the formation of 3,3-disubstituted isoindolinones in high yields. researchgate.net For instance, the reaction of 2-cyanobenzophenones with sodium borohydride (B1222165) does not yield the expected benzhydrol but instead results in the formation of 3-arylphthalides through a reductive heterocyclization process. researchgate.net In contrast, the isomeric 3-cyanobenzophenones, when subjected to the same conditions, are reduced to the corresponding 3-cyanobenzhydrols, highlighting the critical role of the ortho-positioning of the cyano group. researchgate.net

This structure-reactivity relationship underscores the ortho-cyano group's function as a powerful activating and directing group, enabling the synthesis of complex heterocyclic structures from the 2-cyanobenzophenone (B1307989) scaffold. researchgate.net

Exploration of Isomeric Forms and Their Distinctive Features

Several positional isomers of this compound exist, and their synthesis and properties can differ significantly. The placement of the cyano and methoxy (B1213986) groups on the benzophenone framework dictates the steric and electronic environment of the molecule, leading to distinct physical and chemical characteristics.

For example, 4-Cyano-4'-methoxybenzophenone has been synthesized and characterized. deepdyve.com Its preparation involves the reaction of 4-cyanobenzoyl chloride with anisole. deepdyve.com Another isomer, 2-Cyano-2'-fluorobenzophenone , has been prepared and isolated as pale yellow rods with a melting point of 73-74°C. The synthesis of various 2-aminobenzophenones bearing a cyano group at the 2'- or 4'-position from fluorobenzophenones has also been described, providing a route to other isomeric structures.

The different substitution patterns have a direct impact on reactivity. As discussed previously, the ortho-position of the cyano group in 2-cyanobenzophenones leads to unique cyclization reactions not observed in their meta- or para-isomers. researchgate.net

Table 2: Comparison of this compound Isomers and Related Derivatives

| Compound Name | Position of -CN | Position of -OCH₃ / other group | Reported Melting Point (°C) | Synthesis Note | Reference |

| 2-Cyano-2'-fluorobenzophenone | 2 | 2' (-F) | 73-74 | From 2-nitro-2'-fluorobenzophenone | |

| 4-Cyano-4'-methoxybenzophenone | 4 | 4' (-OCH₃) | 129.5-131 | From 4-cyanobenzoyl chloride and anisole | deepdyve.com |

| 2-Amino-2'-cyanobenzophenone | 2' | 2 (-NH₂) | 146-149 | From 2-benzylamino-2'-cyanobenzophenone | |

| 3-Cyanobenzhydrols (general) | 3 | N/A | N/A | Product of NaBH₄ reduction of 3-cyanobenzophenones | researchgate.net |

This comparative analysis of isomers demonstrates that a simple change in substituent position can lead to substantial differences in physical properties and chemical reactivity, a foundational concept in the study of structure-property relationships.

Compound Index

Biological Activity and Mechanistic Insights of 2 Cyano 4 Methoxybenzophenone Non Medical Focus

In Vitro Biological Evaluations for Non-Pharmacological Effects (e.g., plant growth regulation)

Research into the biological activities of 4-methoxybenzophenones has demonstrated a range of effects on plant growth and development. A notable finding is the impact of a cyano-substituted 4-methoxybenzophenone (B1664615), which aligns with the structure of 2-Cyano-4'-methoxybenzophenone, on the geotropic response of plants.

In laboratory settings, it was observed that 4-methoxybenzophenones substituted with a cyano group were capable of eliminating the geotropic responses in tomato and other tested plants tandfonline.com. Geotropism, the growth of plant parts in response to gravity, is a crucial factor in plant development, guiding roots to grow downwards and stems upwards. The disruption of this process by this compound indicates its potential as a plant growth regulator.

The broader class of 4-methoxybenzophenones, to which this compound belongs, has been shown to exhibit diverse plant growth-regulating actions. These include the inhibition of both shoot and root growth and the induction of chlorosis, a condition where leaves produce insufficient chlorophyll (B73375) tandfonline.com.

Table 1: Observed Plant Growth-Regulating Activities of 4-Methoxybenzophenones

| Biological Effect | Compound Class | Specific Compound Mentioned | Affected Plants |

| Elimination of Geotropic Response | 4-Methoxybenzophenones with Cyano Group | This compound (inferred) | Tomato and other test plants |

| Inhibition of Shoot and Root Growth | 4-Methoxybenzophenones | General class | Not specified |

| Induction of Chlorosis | 4-Methoxybenzophenones | General class | Not specified |

Note: The specific concentration of this compound required to elicit these effects and the full range of "other test plants" were not detailed in the available research.

Mechanistic Investigations of Biological Action and Interactions with Biomolecules

The precise molecular mechanisms through which this compound eliminates the geotropic response in plants have not been extensively elucidated in the available scientific literature. Plant geotropism is a complex process involving the perception of gravity by specialized cells, leading to differential growth mediated by plant hormones like auxin. It is plausible that this compound may interfere with one or more stages of this pathway, such as gravity sensing, signal transduction, or the hormonal response. However, without specific mechanistic studies on this compound, any proposed mechanism remains speculative.

Structure-Activity Relationship (SAR) Studies for Observed Biological Effects

Investigations into the structure-activity relationship (SAR) of the broader class of 4-methoxybenzophenones have provided some general insights. For the various plant growth-regulating activities observed, including inhibitory effects, no straightforward correlation was found with the electronic properties of the substituents as described by Hammett's constants tandfonline.com. This suggests that the mode of action is likely not governed by simple electronic effects on the benzophenone (B1666685) core.

However, the research did propose a potential link between the growth-inhibitory activity of these compounds and their absorption wavelength, hinting at a possible photophysical or photochemical mechanism of action tandfonline.com.

For the specific effect of eliminating geotropism, the presence of a cyano group at the 2-position of the benzoyl moiety appears to be a key structural feature. When compared to other 4-methoxybenzophenones with different substituents, the cyano-substituted variant exhibited this distinct biological activity tandfonline.com. This points to the importance of the cyano group in the interaction with the biological target responsible for the geotropic response. Further detailed SAR studies focusing specifically on the modification of the cyano and methoxy (B1213986) groups would be necessary to fully understand the structural requirements for this activity.

Environmental Impact and Degradation Pathways of 2 Cyano 4 Methoxybenzophenone

Photodegradation Pathways and Products under Environmental Conditions

There is no available research detailing the photodegradation pathways of 2-Cyano-4'-methoxybenzophenone. Studies on how this compound transforms under the influence of natural sunlight, the identification of its degradation byproducts, and the kinetics of these reactions are currently not documented in scientific literature.

Biodegradation and Environmental Fate in Aquatic and Terrestrial Systems

Information regarding the biodegradation of this compound in aquatic and terrestrial environments is not available. There are no studies that investigate its persistence in soil or water, its potential for bioaccumulation in organisms, or the microorganisms that might be capable of degrading it.

Ecotoxicological Considerations and Environmental Monitoring Research

There is a lack of data on the ecotoxicological effects of this compound on environmental organisms. Furthermore, no studies on the monitoring of this compound in environmental samples (such as water, soil, or biota) have been found.

常见问题

Q. What are the optimal synthetic routes for preparing 2-Cyano-4'-methoxybenzophenone in high yield?

- Methodological Answer : The synthesis of benzophenone derivatives typically employs Friedel-Crafts acylation or coupling reactions . For example, 4-chloro-4’-methoxybenzophenone was synthesized via Friedel-Crafts acylation using anisole and 4-chlorobenzoyl chloride, achieving a 64% yield after recrystallization . For this compound, similar methods could be adapted by substituting appropriate starting materials (e.g., 2-cyanobenzoyl chloride and 4-methoxybenzene). Critical parameters include reaction temperature (optimized between 0–50°C), solvent choice (e.g., dichloromethane or tetrahydrofuran), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts). Post-synthesis purification via recrystallization (e.g., using isopropyl alcohol) or column chromatography is recommended to enhance purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : NMR spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and functional groups. For example, methoxy and cyano groups exhibit distinct signals (e.g., ~δ 3.8 ppm for methoxy protons in ¹H NMR). IR spectroscopy identifies key functional groups (e.g., C≡N stretch ~2240 cm⁻¹, C=O stretch ~1650 cm⁻¹). Melting point analysis and HPLC (for purity >98%) are complementary techniques. In a study on 4'-chloro-2-hydroxy-4-methoxybenzophenone, NMR and IR provided definitive structural confirmation .

Q. How does the cyano group influence the electronic properties of this compound?

- Methodological Answer : The electron-withdrawing cyano group (-CN) reduces electron density on the benzophenone core, affecting reactivity and spectral properties. This can be quantified via UV-Vis spectroscopy ; for instance, polar solvents (e.g., ethanol) induce charge-transfer transitions in similar compounds (e.g., 4-fluoro-4’-methoxybenzophenone) . Computational methods (e.g., DFT calculations) can model electron distribution and predict sites for electrophilic/nucleophilic attacks .

Advanced Research Questions

Q. How can solvent polarity influence the electronic transitions of this compound during UV-Vis analysis?